2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid
Overview
Description
2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms within a five-membered ring This specific compound features a nitro group at the 4-position and an acetic acid moiety at the 3-position of the oxadiazole ring
Mechanism of Action
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in complications of diabetes.
Mode of Action
If it acts similarly to the related compound, it may interact with aldose reductase, potentially inhibiting its activity
Biochemical Pathways
If it targets aldose reductase like its related compound, it could impact the polyol pathway, a part of glucose metabolism .
Result of Action
If it inhibits aldose reductase, it could potentially reduce the conversion of glucose to sorbitol, which may alleviate some complications of diabetes .
Preparation Methods
The synthesis of 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 1,2,5-oxadiazole derivatives followed by the introduction of the acetic acid group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, followed by esterification or hydrolysis to introduce the acetic acid moiety. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .
Scientific Research Applications
2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Materials Science: It is used in the development of energetic materials due to its high nitrogen content and stability.
Industry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid can be compared with other oxadiazole derivatives, such as:
3-(4-Nitro-1,2,5-oxadiazol-3-yl)propionic acid: Similar structure but with a propionic acid moiety.
4-(4-Nitro-1,2,5-oxadiazol-3-yl)butyric acid: Contains a butyric acid group instead of acetic acid.
5-(4-Nitro-1,2,5-oxadiazol-3-yl)pentanoic acid: Features a pentanoic acid moiety. These compounds share similar chemical properties but differ in their chain length and specific applications. .
Properties
IUPAC Name |
2-(4-nitro-1,2,5-oxadiazol-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O5/c8-3(9)1-2-4(7(10)11)6-12-5-2/h1H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOFATNKKIPHTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NON=C1[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282645 | |
Record name | 4-Nitro-1,2,5-oxadiazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186044-14-4 | |
Record name | 4-Nitro-1,2,5-oxadiazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186044-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1,2,5-oxadiazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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